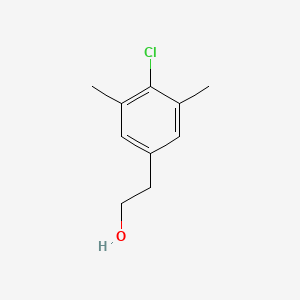![molecular formula C7H7BrF2N2O2 B2966546 3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid CAS No. 1946814-06-7](/img/structure/B2966546.png)
3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with bromine and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . This process can be carried out using various reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The use of metal-based methods and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The bromine atom can also participate in various interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropionic acid: Shares the bromine atom but lacks the pyrazole ring and difluoromethyl group.
4-Bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with additional methyl groups on the pyrazole ring.
Uniqueness
3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid is unique due to its combination of a pyrazole ring, bromine, and difluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .
Propriétés
IUPAC Name |
3-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c8-4-3-11-12(2-1-5(13)14)6(4)7(9)10/h3,7H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFKLMXOGRHPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
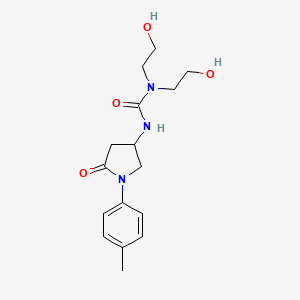
![2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2966464.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)
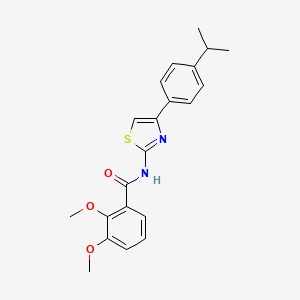
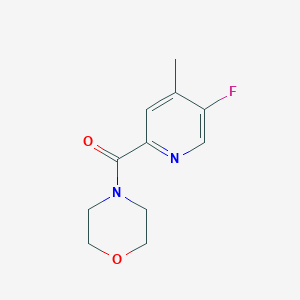
![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)
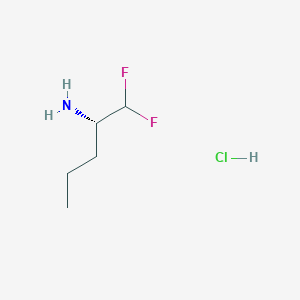
![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)
![rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2966479.png)
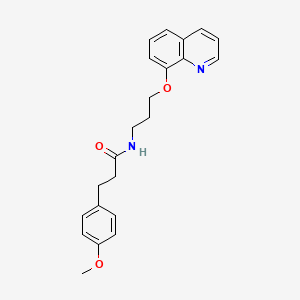
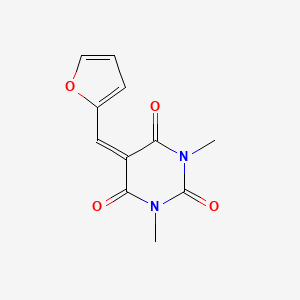
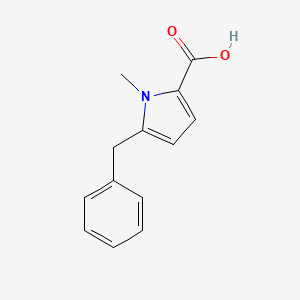
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)
